molecular formula C27H36N4OS B2849158 N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477304-54-4

N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2849158
CAS No.: 477304-54-4
M. Wt: 464.67
InChI Key: GYRTTYGBBJBGHW-UHFFFAOYSA-N
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Description

N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements It includes a triazole ring, a benzylsulfanyl group, a cyclohexyl group, and an adamantane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the benzylsulfanyl and cyclohexyl groups. The final step involves the attachment of the adamantane carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives.

Scientific Research Applications

N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and benzylsulfanyl group are believed to play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
  • N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Uniqueness

N-{[5-(benzylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4OS/c32-25(27-14-20-11-21(15-27)13-22(12-20)16-27)28-17-24-29-30-26(31(24)23-9-5-2-6-10-23)33-18-19-7-3-1-4-8-19/h1,3-4,7-8,20-23H,2,5-6,9-18H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRTTYGBBJBGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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